molecular formula C18H18FN3O3S B12127544 N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide

N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide

Cat. No.: B12127544
M. Wt: 375.4 g/mol
InChI Key: HLTDXFVSSJKSAR-UHFFFAOYSA-N
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Description

N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

The synthesis of N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the quinoxaline core, followed by the introduction of the butoxy group and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzene-1-sulfonamide can be compared with other similar compounds, such as:

These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.

Properties

Molecular Formula

C18H18FN3O3S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-butoxyquinoxalin-2-yl)-4-fluorobenzenesulfonamide

InChI

InChI=1S/C18H18FN3O3S/c1-2-3-12-25-18-17(20-15-6-4-5-7-16(15)21-18)22-26(23,24)14-10-8-13(19)9-11-14/h4-11H,2-3,12H2,1H3,(H,20,22)

InChI Key

HLTDXFVSSJKSAR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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